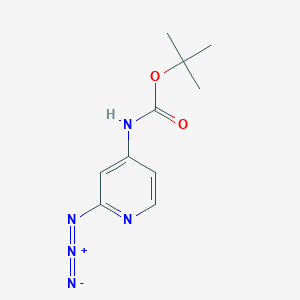

![molecular formula C10H10N2OS B2644299 N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide CAS No. 117379-02-9](/img/structure/B2644299.png)

N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide” is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.2642 .

Synthesis Analysis

The synthesis of cyanoacetamides, a class to which this compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as “N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide” include a molecular weight of 206.2642 . Unfortunately, the search results do not provide additional information such as melting point, boiling point, or density.Applications De Recherche Scientifique

Synthesis and Characterization

- N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide and its derivatives have been synthesized and characterized using various spectroscopic methods. These compounds have shown distinct packing and hydrogen bonding models, indicating the versatility of this compound in forming structurally diverse derivatives with potential applications in drug design and materials science M. Lahtinen et al., 2014.

Antimicrobial Activity

- The antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety has demonstrated promising results against various bacterial and fungal strains. This highlights the potential of N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide derivatives as antimicrobial agents E. Darwish et al., 2014.

Interactions with Polar Liquids

- Studies on the interactions of N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide in different solvent environments have provided insights into its electron behavior, structural parameters, and potential for biological activity. Such investigations could inform its use in pharmaceutical formulations and drug delivery systems G. Bharathy et al., 2021.

Vibrational Spectroscopic Studies

- Vibrational spectroscopy has been employed to analyze the structural and electronic properties of N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide derivatives. This approach aids in understanding the molecular basis of their antiviral activity and could lead to the development of new antiviral drugs S. J. Jenepha Mary et al., 2022.

Heterocyclic Synthesis

- N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This application is crucial for the development of new molecules with potential therapeutic effects, underscoring the compound's role in medicinal chemistry Moustafa A. Gouda, 2014.

Propriétés

IUPAC Name |

N-[4-(cyanomethylsulfanyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUXJXXPMSUMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)

![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)

![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)